molecular formula C7H12ClN5O B15201244 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride CAS No. 67129-04-8

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride

Cat. No.: B15201244
CAS No.: 67129-04-8
M. Wt: 217.66 g/mol
InChI Key: UXJCSNQRWGHFMY-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H11N5O·HCl It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of hydrochloric acid, leading to the formation of the desired pteridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of pteridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various substituted pteridines.

Scientific Research Applications

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: This compound is studied for its role in enzymatic reactions and metabolic pathways.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include key metabolic processes where pteridine derivatives play a crucial role.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpteridine: Similar in structure but differs in the position of the hydroxyl group.

    6-Methylpterin: Lacks the amino group at the 2-position.

    Tetrahydrobiopterin: A naturally occurring pteridine derivative with additional hydroxyl groups.

Uniqueness

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

67129-04-8

Molecular Formula

C7H12ClN5O

Molecular Weight

217.66 g/mol

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride

InChI

InChI=1S/C7H11N5O.ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);1H

InChI Key

UXJCSNQRWGHFMY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl

Origin of Product

United States

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